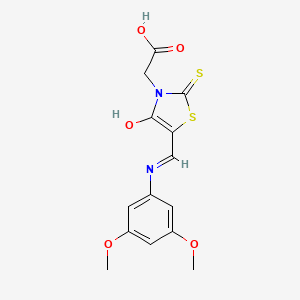

(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(Z)-2-(5-(((3,5-dimethoxyphenyl)amino)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid” is a complex organic compound. Unfortunately, there is not much specific information available about this compound .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the reaction conditions. It’s difficult to provide a detailed analysis without specific context or experimental data .Aplicaciones Científicas De Investigación

- A recent study highlights a novel glycosylation method promoted by visible light using 3,5-dimethoxyphenyl glycoside as the donor. This protocol enables the synthesis of both O-glycosides and N-glycosides in moderate to excellent yields. Researchers have successfully employed a wide range of O-nucleophiles and nucleobases as glycosyl acceptors. This advancement has implications for carbohydrate chemistry and drug development.

- 3,5-Dimethoxyphenyl isocyanate (a derivative of this compound) finds utility in chromatography and mass spectrometry applications . It contributes to efficient sample manipulation during mass spectrometry experiments, aiding in the identification and quantification of compounds.

- 3′,5′-Dimethoxyacetophenone , derived from this compound, serves as a starting reagent in various organic syntheses. For instance, it has been used in the synthesis of 5,7-dimethoxy-3-methylindazole and ®-(+)-1-(3,5-dimethoxyphenyl)ethyl acetate-ether . Its versatility makes it valuable for constructing complex organic structures.

Glycosylation Reactions

Chromatography and Mass Spectrometry

Starting Reagent in Organic Synthesis

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-[5-[(3,5-dimethoxyphenyl)iminomethyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O5S2/c1-20-9-3-8(4-10(5-9)21-2)15-6-11-13(19)16(7-12(17)18)14(22)23-11/h3-6,19H,7H2,1-2H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCJUXCTKZGSCO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N=CC2=C(N(C(=S)S2)CC(=O)O)O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2572697.png)

![4-[(1-But-3-enylpiperidin-3-yl)methoxy]-2-methylpyridine](/img/structure/B2572708.png)

![3-phenyl-2-[(E)-2-(pyridin-3-yl)ethenyl]quinazolin-4(3H)-one](/img/structure/B2572711.png)